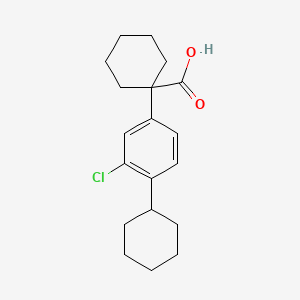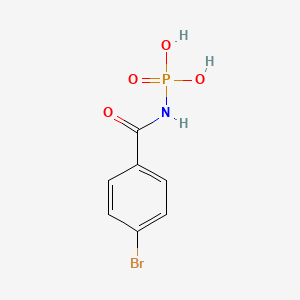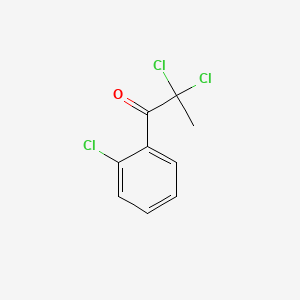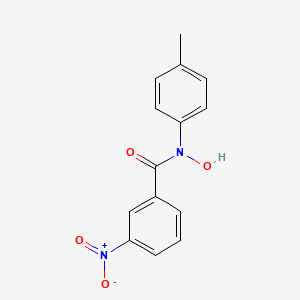![molecular formula C7H19N3O3S B14674585 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid CAS No. 33925-90-5](/img/structure/B14674585.png)
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is a chemical compound with the molecular formula C5H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amine and sulfonic acid functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid typically involves the reaction of 1,3-propanesultone with diethylenetriamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,3-propanesultone and diethylenetriamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is typically purified using advanced techniques such as chromatography or distillation to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the amine and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its use as a neurotransmitter analog.
Diethylenetriamine: A related compound with similar amine functionality.
Uniqueness
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is unique due to its combination of amine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
33925-90-5 |
|---|---|
Molekularformel |
C7H19N3O3S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-[bis(2-aminoethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H19N3O3S/c8-2-5-10(6-3-9)4-1-7-14(11,12)13/h1-9H2,(H,11,12,13) |
InChI-Schlüssel |
LWGVDKFYAQONJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN)CCN)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
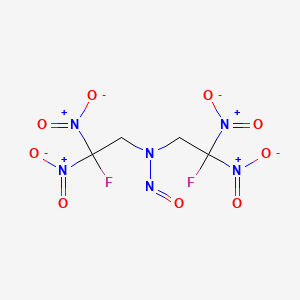
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
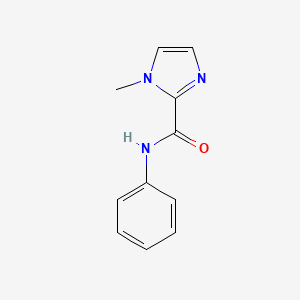
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
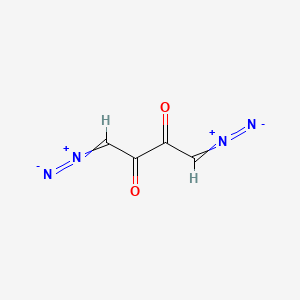
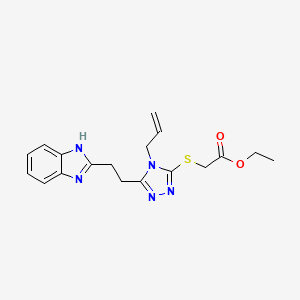
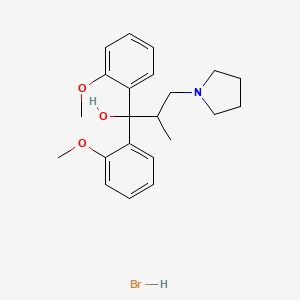
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

